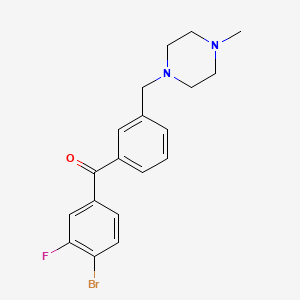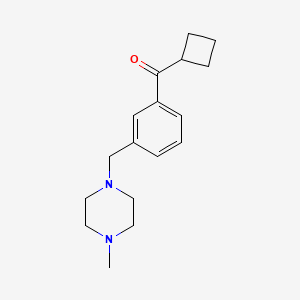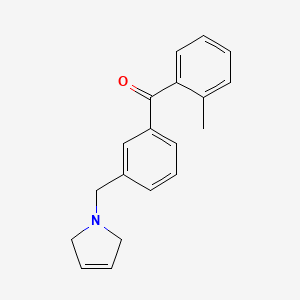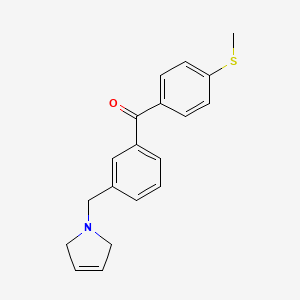![molecular formula C21H31NO3 B1327276 Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate CAS No. 898773-97-2](/img/structure/B1327276.png)
Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate is a synthetic compound with the molecular formula C21H31NO3 and a molecular weight of 345.5 g/mol.
Preparation Methods
The synthesis of Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate typically involves the reaction of 2-(piperidinomethyl)benzaldehyde with ethyl 7-oxoheptanoate under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is then heated under reflux conditions to facilitate the reaction, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinomethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular signaling pathways. This can lead to changes in cellular processes such as metabolism, gene expression, and cell proliferation.
Comparison with Similar Compounds
Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate can be compared with other similar compounds, such as:
Ethyl 7-oxo-7-[2-(morpholinomethyl)phenyl]heptanoate: This compound has a similar structure but contains a morpholinomethyl group instead of a piperidinomethyl group.
Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate: This compound contains a pyrrolidinomethyl group instead of a piperidinomethyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 7-oxo-7-[2-(piperidin-1-ylmethyl)phenyl]heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-2-25-21(24)14-6-3-5-13-20(23)19-12-8-7-11-18(19)17-22-15-9-4-10-16-22/h7-8,11-12H,2-6,9-10,13-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSNGQFBEFMZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643627 |
Source


|
| Record name | Ethyl 7-oxo-7-{2-[(piperidin-1-yl)methyl]phenyl}heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-97-2 |
Source


|
| Record name | Ethyl 7-oxo-7-{2-[(piperidin-1-yl)methyl]phenyl}heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)
![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)
![Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327209.png)




